molecular formula C13H11NO3S2 B5131649 (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE

(4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE

Cat. No.: B5131649
M. Wt: 293.4 g/mol
InChI Key: YEXMVQCKWPWRLK-UITAMQMPSA-N
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Description

(4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is a complex organic compound with a unique structure that includes a benzodioxole group, a thiazolone ring, and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE typically involves a multi-step process. The initial step often includes the preparation of the benzodioxole derivative, followed by the formation of the thiazolone ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxole ring .

Scientific Research Applications

(4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The benzodioxole group may interact with enzymes or receptors, modulating their activity. The thiazolone ring can participate in redox reactions, influencing cellular processes. The ethylsulfanyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is unique due to its combination of a benzodioxole group, a thiazolone ring, and an ethylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-ethylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S2/c1-2-18-13-14-9(12(15)19-13)5-8-3-4-10-11(6-8)17-7-16-10/h3-6H,2,7H2,1H3/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXMVQCKWPWRLK-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC2=CC3=C(C=C2)OCO3)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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